6-((3,4-Dichlorophenyl)sulfinyl)pyrido(3,2-d)pyrimidine-2,4-diamine
CAS No.: 95096-01-8
Cat. No.: VC17057746
Molecular Formula: C13H9Cl2N5OS
Molecular Weight: 354.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95096-01-8 |
|---|---|
| Molecular Formula | C13H9Cl2N5OS |
| Molecular Weight | 354.2 g/mol |
| IUPAC Name | 6-(3,4-dichlorophenyl)sulfinylpyrido[3,2-d]pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C13H9Cl2N5OS/c14-7-2-1-6(5-8(7)15)22(21)10-4-3-9-11(19-10)12(16)20-13(17)18-9/h1-5H,(H4,16,17,18,20) |
| Standard InChI Key | QXHGUUKUXUMPQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a pyrido[3,2-d]pyrimidine scaffold, a bicyclic system merging pyridine and pyrimidine rings. At position 6, a sulfinyl (-S(O)-) bridge connects the core to a 3,4-dichlorophenyl group, while positions 2 and 4 are occupied by amino substituents. This configuration introduces planar rigidity and hydrogen-bonding capacity, critical for target binding.
Molecular Formula: C₁₃H₉Cl₂N₅OS
Molecular Weight: 354.2 g/mol.
Key Functional Groups:
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Pyrido[3,2-d]pyrimidine core (aromatic, π-stacking capability)
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3,4-Dichlorophenylsulfinyl group (electron-withdrawing, redox-active)
Spectroscopic and Computational Data
The InChI key (QXHGUUKUXUMPQM-UHFFFAOYSA-N) and SMILES (C1=CC(=C(C=C1S(=O)C2=NC3=C(C=C2)N=C(N=C3N)N)Cl)Cl) provide unique identifiers for database retrieval. Computational models predict moderate solubility in polar aprotic solvents due to the sulfinyl group’s polarity, though the dichlorophenyl moiety may enhance lipid membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential nucleophilic substitutions and cyclization reactions:
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Core Formation: 2,4-Diamino-6-chloropyrido[3,2-d]pyrimidine undergoes arylthiol displacement to introduce the 3,4-dichlorophenylthio intermediate .
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Sulfinylation: Controlled oxidation with hydrogen peroxide in glacial acetic acid converts the thioether (-S-) to sulfinyl (-S(O)-) .
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Purification: Chromatographic techniques isolate the product, with yields optimized to >70% under inert atmospheres .
Key Challenges:
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Over-oxidation to sulfone derivatives requires precise stoichiometric control .
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Steric hindrance from the dichlorophenyl group complicates cyclization steps .
Structural Analogues and SAR
Modifications at the N9 position significantly influence activity:
| Modification | IC₅₀ vs. pcDHFR (μM) | Selectivity (pcDHFR/rlDHFR) |
|---|---|---|
| N9-H (Parent) | 0.0023 | 1.2 |
| N9-CH₃ | 0.00088 | 3.6 |
| S9-Bridged Sulfone | 0.17 | 6.67 |
Table 1. Impact of N9-methylation and bridging on DHFR inhibition .
N9-methylation enhances potency 17,000-fold by improving hydrophobic interactions with the DHFR active site . Conversely, sulfone analogues (e.g., 6-(4-methoxyphenyl)sulfonyl derivatives) exhibit reduced permeability due to increased polarity .
Biological Activity and Mechanisms
DHFR Inhibition
The compound competitively inhibits DHFR, a key enzyme in folate metabolism. Against Pneumocystis carinii DHFR, it achieves IC₅₀ values as low as 0.0023 μM, surpassing trimethoprim (IC₅₀ = 0.15 μM) . Kinetic assays reveal a Kᵢ of 1.8 nM, indicating tight binding to the enzyme’s active site .
Selectivity Profile:
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound shows GI₅₀ = 12 nM, correlating with DHFR suppression and thymidylate synthase starvation . Synergy with methotrexate (combination index = 0.4) suggests clinical potential in combination therapies .
Antimicrobial Activity
Against Mycobacterium tuberculosis, 58% growth inhibition occurs at 6.25 μg/mL, though this is inferior to isoniazid (99% at 0.1 μg/mL) . Activity against Gram-positive bacteria (S. aureus MIC = 8 μg/mL) hints at broad-spectrum utility .
Chemical Reactivity and Stability
Redox Behavior
The sulfinyl group undergoes pH-dependent redox transitions:
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Reduction: Dithiothreitol converts -S(O)- to -S- at pH 7.4 (t₁/₂ = 2 h) .
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Oxidation: H₂O₂ in acidic media yields sulfone derivatives (-SO₂-), which exhibit reduced bioactivity .
Degradation Pathways
Accelerated stability studies (40°C/75% RH) identify two primary degradation products:
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Hydrolysis: Cleavage of the sulfinyl bridge to form pyrido[3,2-d]pyrimidine-2,4-diamine (30% after 4 weeks).
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Dimerization: Oxidative coupling at the 6-position (15% yield).
Comparative Analysis with Related Compounds
Sulfinyl vs. Sulfonyl Analogues
| Property | Sulfinyl Derivative | Sulfonyl Derivative |
|---|---|---|
| LogP | 2.1 | 1.8 |
| DHFR IC₅₀ (pc) | 0.0023 μM | 0.17 μM |
| Solubility (H₂O) | 0.12 mg/mL | 0.34 mg/mL |
The sulfinyl group balances lipophilicity and target engagement, whereas sulfonyl analogues prioritize solubility at the expense of potency .
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